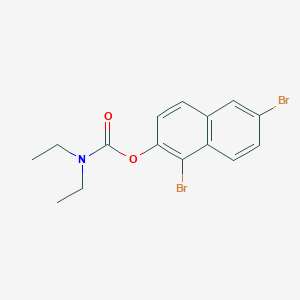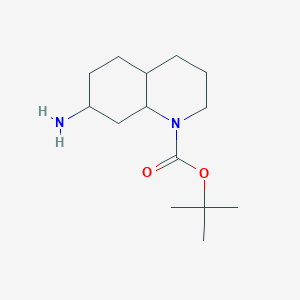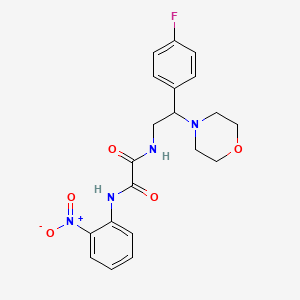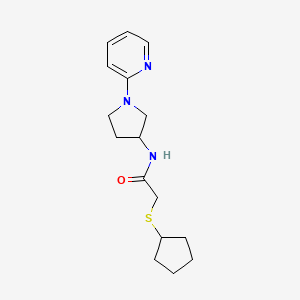
N1-(2-cyanophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-cyanophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide, also known as CMOMOE, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, closely related to the compound of interest, has been developed. This method is high yielding and simplifies the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Molecular Structure Analysis
- The crystal structure of a closely related compound, N-(2-morpholinoethyl)-2-oximato-1-phenylpropan-1-iminechloropalladium(II), was determined, revealing the coordination of palladium through various nitrogen atoms. This study contributes to understanding the structural properties of similar compounds (Akinade et al., 1986).
Potential Biological Activity
- A study on 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones, structurally related to the compound , showed significant antiproliferative activity against various human cancer cell lines, indicating potential applications in cancer research (Liu et al., 2018).
Insecticidal Properties
- Pyridine derivatives, similar in structure to the compound, demonstrated significant insecticidal activity against cowpea aphid, suggesting potential applications in pest control (Bakhite et al., 2014).
Interaction with DNA
- Binuclear copper(II) complexes, including compounds structurally similar to the one of interest, showed potent anticancer activities and interacted with DNA through intercalation. This suggests potential applications in studying DNA interactions and cancer treatment (Li et al., 2012).
Mechanofluorochromic Properties
- 3-Aryl-2-cyano acrylamide derivatives, closely related structurally, exhibited distinct optical properties influenced by their stacking mode, indicating potential applications in materials science and molecular engineering (Song et al., 2015).
Nursing Applications
- A new heterocycle compound related in structure was synthesized and examined for its application in treating children's bronchial pneumonia. This suggests the potential of similar compounds in medical applications and drug development (Ding & Zhong, 2022).
Mécanisme D'action
Mode of Action
It’s worth noting that compounds with similar structures have been involved in catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This suggests that the compound might interact with its targets in a similar manner, but further investigation is needed to confirm this.
Biochemical Pathways
Related compounds have been used in formal anti-markovnikov alkene hydromethylation , which suggests that this compound might have a role in similar biochemical pathways.
Result of Action
Related compounds have been used in the synthesis of various complex molecules , suggesting that this compound might have similar capabilities.
Propriétés
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-29-18-8-6-16(7-9-18)20(26-10-12-30-13-11-26)15-24-21(27)22(28)25-19-5-3-2-4-17(19)14-23/h2-9,20H,10-13,15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXXYKUVBQBOGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2356115.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide](/img/structure/B2356117.png)
![1-benzyl-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2356121.png)
![2-Chloro-N-[(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2356122.png)
![1-[4-(1H-Indol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2356125.png)
![N-[4-(trifluoromethyl)phenyl]-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2356126.png)
![1-[(1-Methylimidazol-2-yl)methylsulfanyl]butan-2-amine](/img/structure/B2356127.png)
![N-(2-Ethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2356129.png)
![Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2356130.png)



